3,4,5-Trimethyl-2(5H)-furanone chemical properties
3,4,5-Trimethyl-2(5H)-furanone chemical properties
An In-depth Technical Guide to the Chemical Properties and Therapeutic Potential of 3,4,5-Trimethyl-2(5H)-furanone
Abstract
The 2(5H)-furanone scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] This guide focuses on a specific derivative, 3,4,5-Trimethyl-2(5H)-furanone (CAS 33488-51-6) , a molecule of growing interest due to its demonstrated bioactivity and potential applications in both agrochemistry and drug development. This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and therapeutic potential, with a particular focus on its emerging role as a neuroprotective agent. Designed for researchers, chemists, and drug development professionals, this guide synthesizes current knowledge to provide a foundational understanding and practical insights into this promising molecule.
Molecular Profile and Physicochemical Properties
3,4,5-Trimethyl-2(5H)-furanone is a substituted γ-crotonolactone. The presence of three methyl groups on the furanone ring significantly influences its steric and electronic properties, which in turn dictate its reactivity and biological interactions.
| Property | Value | Source |
| IUPAC Name | 3,4,5-Trimethylfuran-2(5H)-one | - |
| CAS Number | 33488-51-6 | [2] |
| Molecular Formula | C₇H₁₀O₂ | [2] |
| Molecular Weight | 126.15 g/mol | [2] |
| Boiling Point | 60-80 °C at 1 mmHg | [2] |
| Density (Predicted) | 1.005 ± 0.06 g/cm³ | [2] |
| Storage | 2-8°C | [2] |
Note: Experimental data for properties such as melting point and specific solubility are not widely available in peer-reviewed literature and the values above are primarily from supplier data sheets.
Synthesis and Spectroscopic Characterization
A lucid and efficient synthesis for 3,4,5-Trimethyl-2(5H)-furanone has been developed, making it accessible for further research and large-scale production.
Synthetic Pathway
The most effective reported synthesis is a high-yielding, two-step process starting from 2,3-dimethylmaleic anhydride. The core transformation involves a nucleophilic addition followed by a stereoselective reduction. This method is noted for its straightforward execution and efficiency.
Caption: High-yield, two-step synthesis of 3,4,5-Trimethyl-2(5H)-furanone.
Spectroscopic Characterization
While experimentally derived spectra are not widely available in public databases, the structural features of 3,4,5-Trimethyl-2(5H)-furanone allow for a reliable prediction of its key spectroscopic signatures. This is crucial for reaction monitoring and quality control.
Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by the absorptions of the α,β-unsaturated lactone system.
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C=O Stretch (Lactone): A strong, sharp absorption is predicted in the range of 1740-1760 cm⁻¹ . The exact position is influenced by ring strain and conjugation.
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C=C Stretch (Alkene): A medium intensity absorption is expected around 1670-1690 cm⁻¹ .
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C-O Stretch (Ester): A strong band is anticipated in the 1200-1300 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The predicted ¹H and ¹³C NMR chemical shifts (in CDCl₃) are outlined below. These predictions are based on established substituent effects on the furanone core.[3][4][5][6][7][8]
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Assignment |
| C5-H | ~4.7-4.9 | Quartet (q) | Methine proton at C5 |
| C3-CH₃ | ~1.8-2.0 | Singlet (s) | Methyl protons on C3 |
| C4-CH₃ | ~1.9-2.1 | Singlet (s) | Methyl protons on C4 |
| C5-CH₃ | ~1.4-1.6 | Doublet (d) | Methyl protons on C5 |
| ¹³C NMR (Predicted) | δ (ppm) | Assignment |
| C2 (Carbonyl) | ~172-175 | C=O |
| C4 | ~145-150 | C=C |
| C3 | ~130-135 | C=C |
| C5 | ~78-82 | C-O |
| C4-CH₃ | ~12-15 | Methyl |
| C3-CH₃ | ~10-13 | Methyl |
| C5-CH₃ | ~18-22 | Methyl |
Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecule is expected to show a clear molecular ion peak.
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Molecular Ion (M⁺): m/z = 126.
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Key Fragments: Fragmentation would likely involve the loss of a methyl radical ([M-15]⁺, m/z = 111) from the C5 position, or loss of CO ([M-28]⁺) or a C₂H₅ radical ([M-29]⁺) via more complex rearrangements, characteristic of lactone fragmentation.
Chemical Reactivity and Mechanistic Insights
The reactivity of 3,4,5-Trimethyl-2(5H)-furanone is governed by the electrophilic nature of the α,β-unsaturated lactone system. The methyl substituents provide steric hindrance and electron-donating effects that modulate this inherent reactivity.
Caption: Key sites of reactivity on the 3,4,5-Trimethyl-2(5H)-furanone scaffold.
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Causality of Reactivity :
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Michael Addition : The C4 position is electron-deficient due to conjugation with the carbonyl group, making it susceptible to attack by soft nucleophiles (e.g., thiols, amines, enolates). The methyl group at C4 provides some steric hindrance, which may necessitate more forcing conditions compared to an unsubstituted furanone.
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Carbonyl Reactivity : The C2 carbonyl carbon is a hard electrophilic site, reactive towards strong, hard nucleophiles like organolithium reagents or Grignard reagents. This can lead to ring-opening or addition products.
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Substitution Reactions : While the core ring is generally stable, highly reactive electrophiles or radicals could potentially interact with the C=C double bond.
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Biological Activity and Therapeutic Potential
While initially identified for its role in agriculture, emerging evidence points towards a significant potential for 3,4,5-Trimethyl-2(5H)-furanone in drug development, particularly in the field of neuroprotection.
Agrochemistry: Seed Germination Inhibition
3,4,5-Trimethyl-2(5H)-furanone has been identified as a potent seed germination inhibitor for various plant species, including lettuce and wheat.[9] It is hypothesized that its mechanism of action involves the inhibition of key regulatory enzymes essential for the germination process.[9] This activity makes it a promising lead compound for the development of novel herbicides or plant growth regulators.
Drug Development: Neuroprotective Potential
There is a strong rationale for investigating 3,4,5-Trimethyl-2(5H)-furanone as a therapeutic agent for neurodegenerative diseases.[9] This is supported by two main pillars of evidence:
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Direct Evidence (Supplier Data): Commercial suppliers have noted the compound's potential neuroprotective properties, suggesting its utility in research targeting neurodegenerative conditions.[9]
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Scaffold-Based Evidence: The broader class of furanone-containing molecules has demonstrated significant neuroprotective effects in various experimental models. Furanone derivatives isolated from natural sources have been shown to protect neuronal cells from oxygen-glucose deprivation/reperfusion injury. The structure-activity relationship in these studies indicates that substituents on the furanone ring are critical for activity.
The proposed mechanisms for the neuroprotective effects of furanones and related phenolic compounds include the suppression of neuroinflammation and the protection of neurons against injury induced by neurotoxins.[5] These effects are often mediated through the modulation of critical cell signaling pathways, such as the PI3K/Akt and MAP kinase pathways, which are integral to neuronal survival.[5] Given these precedents, 3,4,5-Trimethyl-2(5H)-furanone stands out as a compelling candidate for further investigation into its specific mechanisms of neuroprotection.
Experimental Protocol: Representative Michael Addition
To illustrate the reactivity and handling of this class of compounds, a general, self-validating protocol for a Michael addition of a thiol to a substituted 2(5H)-furanone is provided below. This protocol is representative and would require optimization for 3,4,5-Trimethyl-2(5H)-furanone.
Objective: To demonstrate the conjugate addition of a nucleophile to the furanone scaffold.
Materials:
-
Substituted 2(5H)-furanone (1.0 eq)
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Thiophenol (1.1 eq)
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Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
TLC plates, ethyl acetate, hexanes
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the substituted 2(5H)-furanone (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).
-
Addition of Reagents: Add thiophenol (1.1 eq) to the solution via syringe. Cool the mixture to 0°C using an ice bath.
-
Initiation: Slowly add triethylamine (1.2 eq) dropwise to the stirred solution over 5 minutes. The base acts as a catalyst by deprotonating the thiol, generating the nucleophilic thiolate.
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Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC. A new, more polar spot corresponding to the product should appear, and the starting furanone spot should diminish. The R_f of the product will be lower than the starting material.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-thiosubstituted product.
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Characterization: Confirm the structure of the product using NMR, IR, and mass spectrometry. The disappearance of the C=C stretch in the IR and the alkene proton signals in the ¹H NMR, along with the appearance of signals for the thioether moiety, validates the success of the reaction.
Conclusion and Future Directions
3,4,5-Trimethyl-2(5H)-furanone is a molecule with established utility and significant untapped potential. Its efficient synthesis makes it an attractive platform for chemical exploration. While its role as a germination inhibitor is clear, the most exciting frontier lies in its potential as a neuroprotective agent. Future research should focus on:
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Definitive Spectroscopic Analysis: Acquiring and publishing high-resolution experimental spectra to create a public, citable record.
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In-depth Neuroprotection Studies: Elucidating the specific mechanisms by which it protects neuronal cells, using in vitro models of neurotoxicity and in vivo models of neurodegenerative diseases.
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Analogue Synthesis and SAR: Synthesizing a library of related analogues to establish clear structure-activity relationships, optimizing for potency and drug-like properties.
This technical guide serves as a foundational resource to stimulate and support these future investigations, which could unlock the full therapeutic potential of this versatile furanone derivative.
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